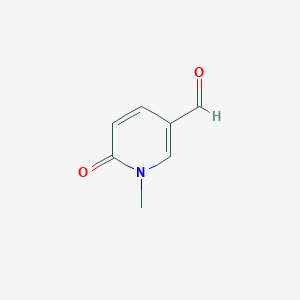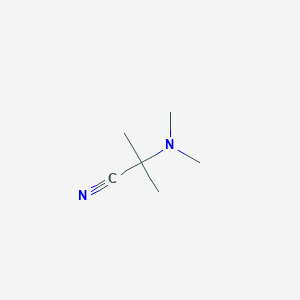
2-(Dimethylamino)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging : (Shoghi-Jadid et al., 2002) reported the use of a derivative of 2-(Dimethylamino)-2-methylpropanenitrile in positron emission tomography (PET) for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients. This advancement aids in the non-invasive diagnosis and treatment monitoring of Alzheimer’s disease.
Chemical Analysis and Detection : A study by (Mach et al., 2018) demonstrated the application of this compound in the derivatization of G-series chemical warfare agents for detection through paper spray mass spectrometry. This highlights its role in forensic and chemical defense applications.
Material Science : In the field of material science, (Bütün et al., 2001) investigated the use of 2-(Dimethylamino)ethyl methacrylate, a related compound, for creating novel cationic diblock copolymers. These polymers exhibit unique properties like reversible pH-, salt-, and temperature-induced micellization in aqueous media, which can be utilized in various industrial applications.
Biomedical Applications : The research by (Ma et al., 2003) on biocompatible block copolymers involving 2-(Dimethylamino)ethyl methacrylate shows its significance in biomedical fields, especially for developing materials with clinical benefits.
Fluorescence Imaging : A study by (Lee et al., 2015) demonstrated the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for fluorescence imaging of zinc ions in HeLa cells and Arabidopsis. This illustrates its application in biological and environmental monitoring.
Wirkmechanismus
Target of Action
Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-2-methylpropanenitrile might interact with similar targets.
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in cellular function . For instance, Deanol, a compound with similar structure, has been used in the treatment of various neurological disorders, suggesting that it may interact with neural receptors or enzymes .
Biochemical Pathways
Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may affect neurotransmitter synthesis or signaling pathways .
Pharmacokinetics
Similar compounds such as deanol have been studied, and it is known that they can be absorbed and distributed in the body .
Result of Action
Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may have effects on neural function .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Biochemische Analyse
Biochemical Properties
2-(Dimethylamino)-2-methylpropanenitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain proteases by forming stable complexes with their active sites. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins, leading to the activation or repression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal or beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been linked to hepatotoxicity and neurotoxicity in animal studies. These effects are often characterized by oxidative stress, inflammation, and cellular damage, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors This compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolitesIn phase II reactions, these hydroxylated metabolites can be conjugated with glucuronic acid or sulfate, enhancing their solubility and facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound can localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDGSEGTBIWFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440950 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-40-7 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


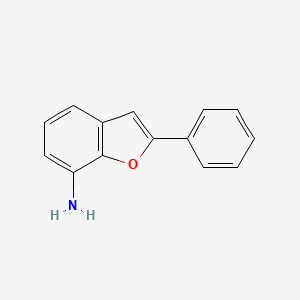


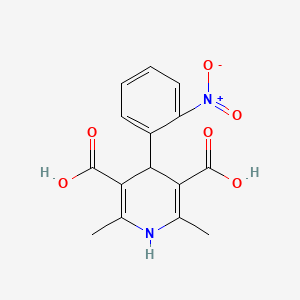

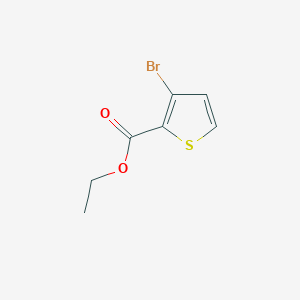
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)


